1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
説明
This compound features a piperidin-4-yl core substituted at the 1-position with a 5-methylpyrimidin-2-yl group and at the 3-position with a phenyl-imidazolidine-2,4-dione moiety.
特性
IUPAC Name |
1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-11-20-18(21-12-14)22-9-7-15(8-10-22)23-13-17(25)24(19(23)26)16-5-3-2-4-6-16/h2-6,11-12,15H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSANMNNWGOZJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Imidazolidine-Dione Cores
The compound shares structural motifs with several derivatives reported in the literature, differing primarily in substituents on the piperidine and imidazolidine-dione moieties. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
- Aromatic vs. Aliphatic Substituents : The target compound’s 5-methylpyrimidin-2-yl group contrasts with the acyl or benzyl groups in analogs (e.g., BJ47224, DMPI). Pyrimidine’s nitrogen atoms may enhance binding to enzymes like kinases or dihydrofolate reductase (DHFR) through hydrogen bonding .
- Impact of Halogens: Compounds like rac-1aa incorporate halogens (Cl, CF₃), which improve metabolic stability but may increase toxicity.
- Biological Activity : DMPI and CDFII exhibit antibacterial synergy, suggesting piperidine derivatives can modulate antibiotic efficacy. The target compound’s pyrimidine group may shift its mechanism toward kinase inhibition or nucleic acid synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
